ethyl 5-ethyl-5-methyl-2-{[(2-methylprop-2-en-1-yl)carbamothioyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
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Overview
Description
ETHYL 5-ETHYL-5-METHYL-2-({[(2-METHYLALLYL)AMINO]CARBOTHIOYL}AMINO)-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ETHYL-5-METHYL-2-({[(2-METHYLALLYL)AMINO]CARBOTHIOYL}AMINO)-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-c]pyran core, which can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ETHYL-5-METHYL-2-({[(2-METHYLALLYL)AMINO]CARBOTHIOYL}AMINO)-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents .
Scientific Research Applications
ETHYL 5-ETHYL-5-METHYL-2-({[(2-METHYLALLYL)AMINO]CARBOTHIOYL}AMINO)-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of ETHYL 5-ETHYL-5-METHYL-2-({[(2-METHYLALLYL)AMINO]CARBOTHIOYL}AMINO)-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with molecular targets within biological systems. This can include binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2-ETHYL-5-METHYL FURAN: This compound shares a similar structural motif but lacks the complex functionalization seen in ETHYL 5-ETHYL-5-METHYL-2-({[(2-METHYLALLYL)AMINO]CARBOTHIOYL}AMINO)-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE.
5-ETHYL-2-METHYL OCTANE: Another structurally related compound, primarily used as a fuel additive.
Properties
Molecular Formula |
C18H26N2O3S2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
ethyl 5-ethyl-5-methyl-2-(2-methylprop-2-enylcarbamothioylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C18H26N2O3S2/c1-6-18(5)8-12-13(10-23-18)25-15(14(12)16(21)22-7-2)20-17(24)19-9-11(3)4/h3,6-10H2,1-2,4-5H3,(H2,19,20,24) |
InChI Key |
OVAHYNXVYRYJSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(CO1)SC(=C2C(=O)OCC)NC(=S)NCC(=C)C)C |
Origin of Product |
United States |
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